6-chloro-2-methoxy-N-methylacridin-9-amine
Description
The Heterocyclic Acridine (B1665455) Nucleus: Fundamental Significance in Scientific Discovery
The foundation of 6-chloro-2-methoxy-N-methylacridin-9-amine is the acridine nucleus, a nitrogen-containing heterocyclic organic compound with the chemical formula C₁₃H₉N. Structurally, it consists of two benzene (B151609) rings fused to the 'b' and 'e' sides of a pyridine (B92270) ring, creating a planar, aromatic system. This planarity is a defining characteristic and is central to the primary mechanism of action for many of its derivatives: intercalation. benthamdirect.comnih.govwiserpub.com The ability of the flat acridine ring to slip between the base pairs of DNA is a key driver of its biological activities. benthamdirect.comwiserpub.comnih.gov
Acridine itself is a solid, almost colorless compound first isolated from coal tar. ucsf.edu It exhibits weak basicity due to the lone pair of electrons on the nitrogen atom, with a pKa value similar to that of pyridine. nih.gov This fundamental structure can be chemically modified at various positions, leading to a vast library of derivatives with a wide spectrum of chemical and physical properties. benthamdirect.com These modifications influence factors such as solubility, electronic properties, and, crucially, their interaction with biological macromolecules. benthamdirect.commdpi.com The versatility of the acridine scaffold has made it a subject of enduring interest in medicinal chemistry and chemical biology. benthamdirect.comwiserpub.com
Historical Perspectives on Acridine-Based Research and Development
The journey of acridine research began in 1870 when Carl Gräbe and Heinrich Caro first isolated it from coal tar. ucsf.edu Initially, the primary application of acridine derivatives was in the dye industry, valued for their strong color and fluorescence. ucsf.edu One such example is Acridine Orange, which later found extensive use as a fluorescent stain in histology and cell biology for visualizing nucleic acids. acs.org
The turn of the 20th century marked a pivotal shift towards biomedical applications. Paul Ehrlich and his contemporaries investigated acridines for their antimicrobial properties, leading to the use of compounds like proflavine (B1679165) and acriflavine (B1215748) as antiseptics, particularly during World War I. wiserpub.com A significant milestone in acridine history was the development of quinacrine (B1676205) (also known as mepacrine) in the 1930s. This 9-aminoacridine (B1665356) derivative became a crucial antimalarial drug during World War II, compensating for the scarcity of quinine. wiserpub.comfrontiersin.org
Following the war, the focus of acridine research expanded into oncology. The discovery that these compounds could interfere with DNA replication in rapidly dividing cells led to the development of acridine-based anticancer agents. nih.govdoi.org Amsacrine (B1665488), a 9-anilinoacridine (B1211779) derivative, emerged as a clinically used drug for treating certain types of leukemia, acting as a topoisomerase II inhibitor. nih.govfrontiersin.org This history underscores the adaptability of the acridine nucleus, from industrial dyes to life-saving therapeutics, and sets the stage for ongoing research into new derivatives.
Current Research Paradigms for this compound and Closely Related Analogues
Direct and extensive research literature specifically on this compound is limited. However, a robust understanding of its potential role in chemical biology can be gleaned from the extensive research on its immediate precursor, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), and other closely related 9-aminoacridine analogues. The research paradigms for these compounds are primarily centered on their interactions with nucleic acids and their utility as biological probes and enzyme inhibitors.
DNA Intercalation and Anticancer Research: The predominant research focus for 9-aminoacridine derivatives is their function as DNA intercalating agents. wiserpub.comdoi.org The planar acridine core stacks between DNA base pairs, leading to a distortion of the double helix that can inhibit the processes of replication and transcription. wiserpub.comnih.gov This mechanism is the foundation for their investigation as potential anticancer agents. doi.orgmdpi.com Derivatives are often designed to target DNA-processing enzymes like topoisomerases and telomerase. benthamdirect.commdpi.com For instance, amsacrine and the experimental drug DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) are known topoisomerase poisons. mdpi.comnih.gov Research on analogues like N'-(6-chloro-2-metoxyacridin-9-yl)-2-cyanoacetohydrazide has shown potential antitumor action, building on its initial discovery as an antimalarial compound. frontiersin.org
Fluorescent Probes: Many acridine derivatives, including the precursor ACMA, are highly fluorescent. nih.govcaymanchem.com This property is exploited in their use as biological probes. ACMA is a well-documented fluorescent probe used to study DNA and to measure pH gradients across biological membranes. caymanchem.commedchemexpress.com Its fluorescence is sensitive to its environment; for example, it is quenched upon the establishment of a pH gradient, a property used in studies of energy transduction in mitochondria and chloroplasts. caymanchem.com The fluorescence properties are dictated by the specific substitutions on the acridine ring.
Enzyme Inhibition: Beyond their interaction with DNA, acridine derivatives are investigated as inhibitors of various enzymes. The precursor ACMA is a known inhibitor of acetylcholinesterase, with a reported Ki value of 49 nM. caymanchem.com This has spurred the synthesis and evaluation of other 9-aminoacridine derivatives as potential agents for conditions like Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy. nih.govnih.gov Studies on various synthesized 9-aminoacridine derivatives have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, a series of derivatives demonstrated IC₅₀ values in the nanomolar range against both enzymes. nih.gov
The research on these closely related analogues suggests that this compound likely shares these fundamental properties of DNA intercalation, fluorescence, and potential enzyme inhibition. The N-methylation at the 9-amino position would subtly alter its basicity, steric profile, and hydrogen bonding capability compared to its primary amine precursor, ACMA, potentially modulating its binding affinity and selectivity for various biological targets.
Data Tables
Fluorescent Properties of 9-Amino-6-chloro-2-methoxyacridine (ACMA)
| Property | Value | Reference |
| Excitation Wavelength | 411 nm | caymanchem.com |
| Emission Wavelength | 475 nm | caymanchem.com |
| Molar Extinction Maxima (λmax) | 218, 277, 340, 412, 435 nm | caymanchem.com |
| Application | Fluorescent probe for DNA and pH gradients | caymanchem.commedchemexpress.com |
Inhibitory Activity of Synthesized 9-Aminoacridine Derivatives against Cholinesterases
| Compound | AChE IC₅₀ (nmol/L) | BuChE IC₅₀ (nmol/L) | Reference |
| RM1 | 0.0051 ± 0.0001 | 0.0030 ± 0.0001 | nih.gov |
| RM2 | 0.0004 ± 0.0001 | 0.0039 ± 0.0001 | nih.gov |
| RM3 | 0.0009 ± 0.0001 | 0.0081 ± 0.0001 | nih.gov |
| RM4 | 0.0060 ± 0.0001 | 0.0715 ± 0.0011 | nih.gov |
| RM5 | 0.0031 ± 0.0001 | 0.0041 ± 0.0001 | nih.gov |
| RM6 | 0.0011 ± 0.0001 | 0.0061 ± 0.0001 | nih.gov |
| Galantamine (Standard) | 0.4411 ± 0.0011 | 3.6111 ± 0.0111 | nih.gov |
| Tacrine (Standard) | 0.0055 ± 0.0001 | 0.0811 ± 0.0001 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
4822-23-5 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-methylacridin-9-amine |
InChI |
InChI=1S/C15H13ClN2O/c1-17-15-11-5-3-9(16)7-14(11)18-13-6-4-10(19-2)8-12(13)15/h3-8H,1-2H3,(H,17,18) |
InChI Key |
XLSFYNSXABNPTG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 2 Methoxy N Methylacridin 9 Amine and Its Derivatives
Classical and Contemporary Approaches to Acridine (B1665455) Core Synthesis
The formation of the tricyclic acridine skeleton is a cornerstone of this synthetic endeavor. Several classical and contemporary methods are employed to construct this heterocyclic system, often beginning with the synthesis of an acridone (B373769) precursor, which is then further modified.
Ullmann Condensation and its Role in Acridone Precursors
The Ullmann condensation is a pivotal reaction in the synthesis of the acridone core, primarily through the formation of N-arylanthranilic acids. This copper-catalyzed reaction involves the coupling of an aryl halide with an aminobenzoic acid. fishersci.camonash.edubldpharm.com For the synthesis of the precursor to 6-chloro-2-methoxyacridone, a substituted diphenylamine-2-carboxylic acid is required.
A specific example is the synthesis of 4-chloro-2-(4-methoxyphenylamino)benzoic acid. This key intermediate is prepared via an Ullmann condensation between 2,4-dichlorobenzoic acid and 4-methoxyaniline. prepchem.com The reaction is typically carried out in the presence of a copper catalyst and a base. The resulting N-arylanthranilic acid serves as the direct precursor for the subsequent cyclization step to form the acridone ring.
Table 1: Key Reactants for Ullmann Condensation
| Reactant 1 | Reactant 2 | Product (Acridone Precursor) |
| 2,4-Dichlorobenzoic acid | 4-Methoxyaniline | 4-Chloro-2-(4-methoxyphenylamino)benzoic acid |
Bernthsen and Friedlander Syntheses for Acridine Scaffolds
While the Ullmann condensation leading to acridones is a common route, other classical methods like the Bernthsen and Friedlander syntheses provide direct access to acridine scaffolds.
The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid, typically zinc chloride, at high temperatures. This method allows for the introduction of a substituent at the C-9 position of the acridine ring, depending on the carboxylic acid used.
The Friedlander synthesis , on the other hand, typically involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While more commonly used for quinoline (B57606) synthesis, variations of this method can be adapted for the construction of acridine scaffolds.
Cyclization Reactions from C-Acylated Diphenylamine (B1679370) Derivatives
The intramolecular cyclization of C-acylated diphenylamine derivatives is a fundamental step in forming the acridine or acridone ring. Following the synthesis of the N-arylanthranilic acid via the Ullmann condensation, an acid-catalyzed cyclization is employed to yield the corresponding acridone.
In the case of 4-chloro-2-(4-methoxyphenylamino)benzoic acid, treatment with a strong acid, such as polyphosphoric acid or sulfuric acid, induces an intramolecular electrophilic acylation. This reaction closes the ring to form 2-methoxy-6-chloroacridone. This acridone is a critical intermediate on the pathway to the target molecule.
Regioselective Functionalization of the Acridine Skeleton
With the acridine core constructed, the next phase of the synthesis involves the specific placement of functional groups to arrive at the final product, 6-chloro-2-methoxy-N-methylacridin-9-amine.
Nucleophilic Aromatic Substitution at the C-9 Position
The C-9 position of the acridine ring is highly susceptible to nucleophilic attack, a feature that is central to the introduction of the desired amine functionality. The synthesis typically proceeds through a 9-chloroacridine (B74977) intermediate. The 2-methoxy-6-chloroacridone, synthesized as described above, can be converted to the highly reactive 6,9-dichloro-2-methoxyacridine (B108733) intermediate by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
This key intermediate, 6,9-dichloro-2-methoxyacridine, is commercially available and serves as a versatile precursor for a variety of 9-substituted acridines. fishersci.ca The chlorine atom at the C-9 position is an excellent leaving group, readily displaced by nucleophiles.
To synthesize the target molecule, 6,9-dichloro-2-methoxyacridine is reacted with methylamine. This nucleophilic aromatic substitution reaction directly installs the N-methylamino group at the C-9 position to yield this compound. Alternatively, reaction with ammonia (B1221849) would yield the primary amine, 9-amino-6-chloro-2-methoxyacridine (B163386), which could then be N-methylated in a subsequent step using a methylating agent like methyl iodide. monash.educhempap.org
Table 2: Key Intermediates and Final Product
| Compound Name | CAS Number | Molecular Formula | Key Role |
| 4-Chloro-2-(4-methoxyphenylamino)benzoic acid | 91-38-3 | C₁₄H₁₂ClNO₃ | Acridone Precursor |
| 2-Methoxy-6-chloroacridone | C₁₄H₁₀ClNO₂ | Acridine Core | |
| 6,9-Dichloro-2-methoxyacridine | 86-38-4 | C₁₄H₉Cl₂NO | Key Intermediate for C-9 Functionalization |
| This compound | C₁₅H₁₃ClN₂O | Final Product | |
| 9-Amino-6-chloro-2-methoxyacridine | 3548-09-2 | C₁₄H₁₁ClN₂O | Primary Amine Intermediate |
Introduction of Methoxy (B1213986) and Chloro Substituents at C-2 and C-6
The regioselective placement of the methoxy and chloro substituents at the C-2 and C-6 positions, respectively, is determined by the choice of starting materials in the initial Ullmann condensation.
The chloro group at the C-6 position originates from the use of 2,4-dichlorobenzoic acid as one of the initial reactants. The chlorine atom at the 4-position of the benzoic acid remains in the final acridone structure, corresponding to the 6-position of the acridine ring system.
The methoxy group at the C-2 position is introduced through the use of 4-methoxyaniline as the other reactant in the Ullmann condensation. The methoxy group of this aniline (B41778) derivative becomes the substituent at the 2-position of the final acridine scaffold. This strategic selection of appropriately substituted precursors in the early stages of the synthesis is crucial for achieving the desired substitution pattern in the final product without the need for potentially complex and low-yielding aromatic substitution reactions on the acridine ring itself.
Arylation Reactions in Acridine Synthesis
Arylation reactions are fundamental to constructing the acridine core and introducing diverse substituents. These reactions facilitate the formation of carbon-carbon bonds, which is a key step in building the complex aromatic system of acridine.
Recent advancements have focused on creating more efficient and environmentally benign arylation methods. One such approach involves Friedel–Crafts arylation reactions that utilize copper(II) triflate (Cu(OTf)₂) as a catalyst. jsynthchem.comjsynthchem.com This method allows for the synthesis of new acridine derivatives through the condensation of a primary amine with o-acylanilines and diaryliodonium salts. jsynthchem.comjsynthchem.com The process is streamlined by fine-tuning reaction conditions to achieve good efficiency, often minimizing the need for traditional organic solvents. jsynthchem.com Diaryliodonium salts have emerged as particularly effective reagents for arylation, capable of reacting even with weak nucleophiles to produce valuable aryl compounds. jsynthchem.com
Another significant technique is the zincate-mediated arylation of the acridine C9 position. acs.orgacs.org This method employs lithium homo(aryl) zincate reagents, such as [LiZnPh₃] and [Li₂ZnPh₄], for the chemoselective arylation of the acridine N-heterocycle. acs.orgacs.org A notable advantage of this approach is the dramatic reduction in reaction time when assisted by microwave irradiation, achieving high yields in minutes compared to the many hours required by previous transition-metal-catalyzed methods. acs.orgacs.org
Furthermore, metal-free photochemical C-H direct arylation has been developed using acridone as a photoredox catalyst. rsc.org This reaction uses diazonium salts as precursors for aryl radicals, enabling the functionalization of (hetero)arenes under mild conditions to produce a range of biaryl and aryl-heteroaryl compounds. rsc.org
Emerging Synthetic Techniques for Enhanced Efficiency and Selectivity
The quest for more efficient, selective, and sustainable chemical processes has led to the development of several emerging synthetic techniques. These methods offer significant advantages over classical approaches, including reduced reaction times, lower energy consumption, and the use of greener solvents.
Microwave-Assisted Organic Synthesis of Acridine Derivatives
Microwave-assisted organic synthesis (MAOS) has become a popular and powerful tool in organic chemistry, offering significant enhancements in reaction rates and yields. rsc.orgrsc.orgnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, a process known as dielectric heating. nih.gov The direct interaction of microwaves with polar molecules in the reaction allows for instantaneous temperature increases that are difficult to achieve with conventional heating. nih.gov
The application of microwave technology has proven highly effective in the synthesis of acridine derivatives. For instance, a high-yield, rapid, and green synthesis of acridines has been developed using a Co/C catalyst derived from rice husks under microwave irradiation in water. rsc.orgrsc.org This method not only shortens the reaction duration but also employs an environmentally friendly solvent and a reusable catalyst. rsc.orgrsc.org Microwave assistance has also been instrumental in the zincate-mediated arylation of acridine, reducing reaction times from 20 hours to just 20 minutes. acs.orgacs.org Similarly, novel acridine-acetazolamide conjugates have been synthesized efficiently under microwave irradiation. nih.gov The significant time savings and improved yields make MAOS an attractive option for synthesizing complex molecules like this compound. nih.gov
Metal-Free Catalysis in Acridine Functionalization
The development of metal-free catalytic systems is a major focus in green chemistry, aiming to replace often toxic and expensive transition metal catalysts. In the realm of acridine chemistry, acridinium-based organic photocatalysts have emerged as a versatile and eco-friendly alternative for various transformations. unica.itnih.gov These organic dyes can absorb visible light to catalyze reactions under mild conditions, making them suitable for late-stage functionalization of complex molecules. nih.gov
Acridinium (B8443388) salt photocatalysis enables transformative reactions, including the late-stage C-H functionalization of biorelevant molecules. unica.itrsc.org This method offers an environmentally friendly pathway to create intricate molecular structures with high functional group tolerance. unica.itrsc.org For example, a metal-free photochemical C-H direct arylation has been demonstrated using acridone as a photoredox catalyst with diazonium salts, allowing for the functionalization of arenes under gentle conditions. rsc.org Acridine derivatives themselves have also been engineered to act as metal-free, self-sensitized catalysts for processes like the solar-driven reduction of CO₂ to formic acid, showcasing their potential beyond being synthetic targets. nih.gov These metal-free approaches represent a sustainable and efficient strategy for the synthesis and modification of acridine structures. nih.gov
One-Pot Synthetic Strategies for Advanced Acridine Analogues
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several innovative one-pot strategies have been developed for the synthesis of acridine derivatives.
These methods often involve multi-component reactions where three or more reactants combine in a single step to form the product. An efficient one-pot synthesis of acridinediones has been achieved through the condensation of dimedone, various amines, and substituted aromatic aldehydes using the inexpensive and nontoxic vitamin B1 as a biodegradable catalyst in water. researchgate.net Another green approach utilizes montmorillonite (B579905) K10 clay as a catalyst for the synthesis of 3,4-dihydro-1(2H)-acridone derivatives from 2-nitrobenzaldehyde (B1664092) derivatives and 1,3-cyclohexanedione (B196179) derivatives. nih.gov
Other one-pot methods include the use of lead tetraacetate to oxidize 1,2-diols in situ to aldehydes, which then react with dimedone and ammonium (B1175870) acetate (B1210297) to yield acridine derivatives under mild conditions. rsc.org An unconventional one-pot method catalyzed by iron(III) chloride in alcohol has also been reported for synthesizing acridines and acridinium ions directly from aldehydes, 1,3-cyclohexanedione, and amines, using aerobic oxygen as the terminal oxidant. researchgate.net These strategies streamline the synthesis of complex acridine analogues, making them more accessible and sustainable. researchgate.netrsc.org
Spectroscopic and Advanced Analytical Characterization of 6 Chloro 2 Methoxy N Methylacridin 9 Amine Compounds
Molecular Structure Elucidation Techniques
The elucidation of the molecular structure of 6-chloro-2-methoxy-N-methylacridin-9-amine relies on a suite of spectroscopic methods that probe the different aspects of its atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the acridine (B1665455) core would appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic rings. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet at approximately δ 4.0 ppm. The N-methyl group protons (-NHCH₃) would also produce a singlet, likely in the range of δ 3.0-3.5 ppm, with its exact position influenced by the electronic environment of the amine nitrogen.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom. The spectrum would be characterized by a number of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the acridine backbone. The carbon of the methoxy group would be expected around δ 55-60 ppm, while the N-methyl carbon would appear further upfield. While specific experimental data for this compound is not widely published, data for the related compound "6-Chloro-2-methoxy-9-methyl acridine" is noted in spectral databases, suggesting the availability of such data through specialized resources. spectrabase.com
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |
| Proton Type | δ (ppm) |
| Aromatic-H | 7.0 - 8.5 |
| Methoxy-H (-OCH₃) | ~4.0 |
| N-Methyl-H (-NHCH₃) | 3.0 - 3.5 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
For this compound, the FTIR spectrum would display characteristic absorption bands. The N-H stretching vibration of the secondary amine would be observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the acridine ring system would produce strong absorptions in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group would be identifiable by a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The presence of the C-Cl bond would be indicated by a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Characteristic FTIR Absorption (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=N / C=C Stretch (aromatic) | 1500 - 1650 |
| C-O Stretch (methoxy) | 1250 (asym), 1050 (sym) |
| C-Cl Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The acridine core of this compound constitutes an extensive conjugated system, leading to characteristic absorption bands in the UV-Vis region.
The parent compound, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), is known to be a fluorescent probe with specific spectral properties. caymanchem.commedchemexpress.com It exhibits multiple absorption maxima (λ_max) at approximately 218, 277, 340, 412, and 435 nm. caymanchem.com These absorptions are attributed to π-π* transitions within the conjugated acridine ring system. The N-methylation to form this compound would be expected to cause a slight shift in the positions of these absorption bands (either a bathochromic or hypsochromic shift) due to the electronic effect of the methyl group on the nitrogen atom. The high degree of conjugation is responsible for the compound's absorption of visible light, leading to its color.
| Compound | Reported UV-Vis Absorption Maxima (λ_max) |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | 218, 277, 340, 412, 435 nm caymanchem.com |
| This compound | Expected to be similar to ACMA with slight shifts |
Solid-State Structural Analysis
While spectroscopic methods provide valuable data on connectivity and electronic structure, solid-state techniques can offer a definitive picture of the molecule's three-dimensional geometry.
Single Crystal X-ray Diffraction for Definitive Molecular Geometry
To date, a single crystal X-ray structure of this compound has not been reported in publicly accessible literature. However, if a suitable single crystal could be grown, this technique would provide invaluable information. It would definitively confirm the planar nature of the acridine core, the geometry around the exocyclic amine nitrogen, and the orientation of the methoxy and N-methyl groups relative to the ring system. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.
Chromatographic and Separation Methodologies
Chromatographic techniques are essential for the purification and analysis of organic compounds. For a compound like this compound, various chromatographic methods would be applicable.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound and for its preparative separation. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape), would be a standard approach. The retention time would be characteristic of the compound under specific conditions.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. Using a silica (B1680970) gel plate as the stationary phase and an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the compound would exhibit a characteristic retention factor (Rf) value.
Gas Chromatography (GC) could also be employed, provided the compound is sufficiently volatile and thermally stable. The use of a mass spectrometer as a detector (GC-MS) would provide both retention time and mass spectral data, aiding in its identification.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is an essential technique for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. In the synthesis of this compound, TLC can be employed to track the conversion of reactants to the final product. A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and the mobile phase.
The choice of the mobile phase is critical for achieving good separation. For acridine derivatives, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate or methanol) is often effective. The polarity of the solvent system is adjusted to obtain a retention factor (Rf) value for the desired compound that is typically between 0.3 and 0.7 for optimal separation and visualization. The spots on the TLC plate can be visualized under UV light, as acridine derivatives are often fluorescent, or by using staining agents.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
| Starting Material A | 80:20 | 0.8 |
| Starting Material B | 80:20 | 0.2 |
| This compound | 80:20 | 0.5 |
This table is illustrative and does not represent actual experimental data.
High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Purity
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. For this compound, HPLC is the method of choice for determining its purity with high accuracy.
A typical HPLC system for the analysis of acridine derivatives would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of all components. Detection is typically performed using a UV-Vis detector, set at a wavelength where the acridine compound exhibits strong absorbance.
The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram.
A hypothetical HPLC analysis summary is provided below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | 12.5 min |
| Purity | >98% |
This table is illustrative and does not represent actual experimental data.
Biophysical and Biochemical Assay Methodologies
Fluorescence Spectroscopy for DNA Interaction Studies
Acridine derivatives are well-known for their ability to intercalate into DNA, a property that is often associated with their biological activity. Fluorescence spectroscopy is a highly sensitive technique to study these interactions. The intrinsic fluorescence of acridine compounds can change upon binding to DNA. For instance, the fluorescence of 9-amino-6-chloro-2-methoxyacridine (ACMA), a close analog of the title compound, is known to be pH-dependent and is quenched upon establishing a pH gradient. rsc.org It exhibits excitation and emission maxima at approximately 411 nm and 475 nm, respectively. rsc.org
When this compound binds to DNA, changes in its fluorescence intensity, emission wavelength (spectral shift), and fluorescence polarization can be observed. These changes provide information about the binding mode, affinity, and the local environment of the compound when interacting with DNA. For example, an increase in fluorescence intensity is often observed when an intercalating agent binds to DNA due to the shielding of the molecule from the aqueous environment.
A study on ACMA showed that it forms three distinct complexes with DNA, with binding constants in the range of (5.5 ± 1.5) × 10⁴ M⁻¹ to (6.5 ± 1.1) × 10⁴ M⁻¹. nih.gov It is plausible that this compound would exhibit similar DNA binding properties.
| Parameter | Hypothetical Value for this compound |
| Excitation Wavelength (λex) | ~410 nm |
| Emission Wavelength (λem) | ~470 nm |
| Binding Constant (Kb) with DNA | 10⁴ - 10⁵ M⁻¹ |
This table contains hypothetical data based on known properties of similar acridine compounds.
Cell-Based Assays for Proliferation and Viability (e.g., MTT, Sulforhodamine B)
To evaluate the potential biological effects of this compound, cell-based assays that measure cell proliferation and viability are crucial. The MTT and Sulforhodamine B (SRB) assays are two commonly used colorimetric methods.
The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
In these assays, cancer cell lines are treated with increasing concentrations of the test compound. After a specific incubation period (e.g., 48 or 72 hours), the cell viability is determined. The results are typically expressed as the IC50 (in the MTT assay) or GI50 (in the SRB assay) value, which is the concentration of the compound that causes a 50% inhibition of cell growth or proliferation. While specific cytotoxicity data for this compound is not available, studies on other acridine derivatives have shown a wide range of cytotoxic activities.
| Cell Line | Assay | Hypothetical IC50/GI50 (µM) |
| Human Colon Adenocarcinoma (HT-29) | MTT | 5.0 |
| Human Breast Adenocarcinoma (MCF-7) | SRB | 7.5 |
| Human Lung Carcinoma (A549) | MTT | 10.2 |
This table is illustrative and does not represent actual experimental data.
Surface Plasmon Resonance (SPR) for Ligand-Target Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful label-free technique for the real-time analysis of biomolecular interactions. It can be used to study the binding kinetics of a small molecule, such as this compound, to a specific biological target, for instance, a protein or a nucleic acid.
In a typical SPR experiment, the target molecule is immobilized on the surface of a sensor chip. A solution containing the analyte (the acridine compound) is then flowed over the surface. The binding of the analyte to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
From the sensorgram, which is a plot of the SPR response over time, key kinetic parameters can be determined: the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is the ratio of kd to ka (KD = kd/ka). The KD value is a measure of the binding affinity, with lower values indicating a stronger interaction.
While no specific SPR data for this compound is available, the following table illustrates the type of data that can be obtained from such an experiment.
| Target Molecule | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
| DNA Oligonucleotide | 1.5 x 10⁵ | 3.0 x 10⁻³ | 2.0 x 10⁻⁸ |
| Target Protein X | 2.2 x 10⁴ | 5.5 x 10⁻⁴ | 2.5 x 10⁻⁸ |
This table is illustrative and does not represent actual experimental data.
Structure Activity Relationship Sar Studies of 6 Chloro 2 Methoxy N Methylacridin 9 Amine Analogues
Impact of Substituent Position and Electronic Properties on Biological Efficacy
The biological potency of acridine (B1665455) derivatives is profoundly influenced by the nature and position of substituents on the tricyclic ring system. Electronic properties, whether electron-donating or electron-withdrawing, play a pivotal role in defining the pharmacological profile of these compounds.
The presence of specific substituents at the C-2 and C-6 positions of the acridine ring is a well-established determinant for potent antimalarial activity. Research has consistently shown that the combination of a methoxy (B1213986) group (-OCH₃) at C-2 and a chlorine atom (-Cl) at C-6 is crucial for efficacy. rsc.orgnih.gov
Studies on various 9-aminoacridine (B1665356) derivatives have confirmed that these two substituents are often required to achieve significant antimalarial effects, particularly against chloroquine (B1663885) (CQ)-resistant strains of Plasmodium falciparum. rsc.org For instance, the compound 2-methoxy-6-chloro-9-aminoacridine demonstrated strong in vitro antimalarial activity, with IC₅₀ values ranging from 18-42 nM. rsc.org The development of acridine-chalcone and acridine-cinnamic acid hybrids has further validated the importance of the 2-methoxy and 6-chloro substitution pattern for enhancing antiplasmodial activity. nih.gov The inclusion of these groups is a known strategy to boost the antimalarial potency of the acridine scaffold. nih.gov
The following table summarizes the antimalarial activity of selected acridine derivatives, highlighting the contribution of the C-2 and C-6 substituents.
| Compound Name | Substituents | Target Strain(s) | IC₅₀ Values | Reference |
| 2-methoxy-6-chloro-9-aminoacridine | 2-methoxy, 6-chloro | D6, Dd2 | 45 nM, 65 nM | rsc.org |
| 3-(6,6,6-trifluorohexyloxy)-6-chloro-9-aminoacridine | 6-chloro | Not specified | 2.9-10 nM | rsc.org |
| Quinacrine (B1676205) | 2-methoxy, 6-chloro | Various | Clinically used | rsc.org |
| Acridine-cinnamic acid hybrids | 2-methoxy, 6-chloro | Pf 3D7, Pf Dd2 | Significant | nih.gov |
The amino group at the C-9 position is a cornerstone of the biological activity of this acridine series. It serves as a key site for modification, allowing for the attachment of various side chains that can modulate the compound's physicochemical properties and target interactions. The nature of the substituent on this amino group is critical. For instance, in the context of anticancer activity, protection of the amino group via acetylation or monomethylation was found to be essential for inhibiting tumor growth, whereas a free amino group was less effective. nih.gov
N-methylation, the addition of a methyl group to this nitrogen, is a subtle but significant modification that can improve the pharmacokinetic properties of drug candidates. nih.gov This alteration typically increases the lipophilicity and can enhance the bioavailability of a compound. nih.govrsc.org While direct SAR data on the N-methylation of 6-chloro-2-methoxyacridin-9-amine is limited, studies on related N-alkyl-9-aminoacridines show a clear relationship between the length of the N-alkyl chain and antibacterial activity, with optimal activity observed for chains of 10 to 14 carbons. nih.gov This suggests that the substituent at the 9-amino position plays a crucial role in the molecule's interaction with biological membranes or targets. nih.gov N-methylation can also influence the conformational preferences of the side chain, which in turn affects receptor binding. nih.gov
The electronic nature of substituents around the acridine ring significantly impacts the pharmacological activity. Electron-donating groups (EDGs) increase the electron density of the aromatic system, while electron-withdrawing groups (EWGs) decrease it. wikipedia.org
In some acridine analogues designed for anticancer activity, the presence of an electron-donating 2-methoxy group resulted in approximately 3-fold higher potency compared to compounds with a 2-methyl (a weaker EDG) or a 2-chloro (an EWG) group. rsc.org Furthermore, compounds with EDGs at the 7- or 8-positions of the acridine ring showed greater activity, which may be due to a more effective interaction with DNA. rsc.org Conversely, for other series, molecules with EWGs were found to have acridine neutrality at physiological pH, which did not favor cytotoxicity. nih.gov In studies of thermally activated delayed fluorescence (TADF) emitters based on acridine, EWGs on an aryl substituent led to a blue-shift in the emission spectrum, whereas EDGs caused a red-shift and faster reverse intersystem crossing rates. nih.gov
The table below illustrates the effect of different electronic groups on the activity of various acridine derivatives.
| Compound Series | Substituent Type at Acridine Ring | Effect on Activity | Reference |
| Acridine-benzimidazole hybrids | Electron-donating (2-methoxy) | ~3-fold more potent than 2-chloro (EWG) | rsc.org |
| Substituted Acridines | Electron-donating (at C7 or C8) | More active, possibly due to better DNA interaction | rsc.org |
| 9-Anilinoacridines | Electron-withdrawing | Resulted in neutrality, not favoring cytotoxicity | nih.gov |
| Aryl-Substituted Acridine Donors | Electron-donating | Red-shifted emission, faster k(RISC) rates | nih.gov |
| Aryl-Substituted Acridine Donors | Electron-withdrawing | Blue-shifted emission, slower k(RISC) rates | nih.gov |
Geometric and Conformational Determinants of Biological Activity
The three-dimensional structure of acridine derivatives, including the planarity of the core and the flexibility of its side chains, is a critical factor in their mechanism of action.
The biological activity of many acridine compounds is directly linked to their ability to intercalate into DNA. nih.gov This process involves the insertion of the planar aromatic acridine ring system between the base pairs of the DNA double helix. wikipedia.org This intercalation is stabilized by π-π stacking interactions and hydrogen bonds, leading to a distortion of the DNA structure, which can inhibit replication and transcription, ultimately causing cell death. wikipedia.orgnih.gov
The planarity of the acridine scaffold is a fundamental requirement for effective intercalation. nih.gov Any substitution that disrupts this planarity can lead to a significant decrease in DNA binding affinity and, consequently, a loss of biological activity. Computational studies have confirmed that the planar acridine molecule effectively interacts with DNA, forming stable complexes. nih.gov The high affinity of these compounds for DNA is a key aspect of their use as anticancer and antimalarial agents. nih.govrsc.org
Studies on acridine hybrids have shown that those with a flexible spacer linker exhibit considerably higher antiplasmodial activity compared to analogues with a more rigid linker. nih.gov This highlights the importance of conformational freedom for the side chain. nih.gov However, there is a trade-off between flexibility and preorganization; a highly flexible chain may have a higher entropic penalty upon binding. youtube.com The optimal level of flexibility allows for a good geometric and energetic match between the ligand and its binding site. youtube.com In the context of drug design, considering the flexibility of both the ligand's side chain and the receptor is essential for accurately predicting binding affinities. researchgate.net
Ligand-Target Recognition: Importance of Linker Regions and Side Chain Modifications
In the structure-activity relationship (SAR) of 6-chloro-2-methoxy-N-methylacridin-9-amine and its analogues, the planar acridine ring system is widely recognized as the primary pharmacophore responsible for intercalation between DNA base pairs. nih.gov However, the substituents attached to this core, particularly the side chains and linker regions, play a critical and multifaceted role in modulating target recognition, binding affinity, and even the mechanism of action. These modifications are crucial for refining the interaction between the ligand and its biological target, which can range from specific DNA sequences and structures to enzymes like topoisomerases and telomerase. nih.govacs.org
The strategic modification of side chains and the introduction of linker regions allow for the development of analogues with enhanced selectivity and potency. These elements can engage in secondary interactions with the target molecule, extending into the DNA grooves or interacting with amino acid residues at an enzyme's active site, thereby stabilizing the ligand-target complex. nih.govacs.org
The Role of Linker Regions in Targeted Drug Design
In the context of acridine analogues, a "linker" refers to a chemical bridge that connects the acridine scaffold to another functional moiety. This strategy is employed to create hybrid molecules that combine the DNA-intercalating properties of acridine with the functions of another molecule, such as a platinum-based therapeutic agent or a sequence-specific DNA binding peptide. nih.govnih.gov The nature of the linker—its length, flexibility, and chemical composition—is paramount for the success of these conjugates. nih.gov
Research into novel DNA-targeted platinum complexes provides a clear example of the linker's importance. In one study, 9-aminoacridine-4-carboxamide (B19687) was used as a DNA-targeting vehicle for a platinum complex, with the carboxamide group serving as the linker. nih.gov The findings demonstrated that these targeted complexes damaged DNA significantly faster than cisplatin (B142131) and non-targeted analogues, with the time to reach half-maximal DNA damage being approximately four times shorter. nih.gov
Furthermore, the presence of the acridine-linker-platinum structure altered the binding specificity. While cisplatin preferentially binds to runs of guanine (B1146940) bases, the acridine-targeted complexes showed an enhanced preference for GA dinucleotide sequences. nih.gov This shift highlights the linker's role in positioning the entire molecule for optimal interaction with a specific DNA microenvironment, effectively guiding the therapeutic agent to a different target sequence.
The principles of linker design suggest that they can be engineered to be rigid, to maintain a specific distance and orientation between the two connected moieties, or flexible, to allow for conformational adjustments during binding. nih.gov This is particularly relevant for acridine-peptide conjugates designed to target G-quadruplex DNA, where the linker must be optimized to allow both the acridine core and the peptide chain to simultaneously engage with their respective binding sites on the complex DNA structure. acs.org
Impact of Side Chain Modifications on Target Affinity and Selectivity
Side chain modifications on the acridine ring, especially at the 9-amino position and at the 3- and 6-positions, are fundamental to refining the molecule's biological activity. acs.org These chains can influence everything from solubility to the specific interactions that anchor the ligand to its target.
| Analogue | R9-Substituent (Side Chain) | Primary Target | Observed Effect |
|---|---|---|---|
| Trisubstituted Acridine 1 | 3-(dimethylamino)propyl | Telomeric G-Quadruplex | Stabilizes G-quadruplex structure, inhibits telomerase. acs.org |
| Trisubstituted Acridine 2 | 2-(morpholino)ethyl | Telomeric G-Quadruplex | Binding affinity and inhibitory activity are sensitive to side chain length and composition. acs.org |
| 9-aminoacridine-4-carboxamide-Pt Complex | 4-carboxamide linker to Platinum | Duplex DNA | Altered sequence specificity (prefers GA sites) and faster DNA adduct formation. nih.gov |
Moreover, side chains can fundamentally alter the compound's mechanism of action. A study comparing 1-nitro and 2-nitro derivatives of 9-aminoacridine, both featuring a dimethylaminopropyl side chain, found significant differences in their interactions with DNA. nih.gov While both compounds could intercalate, only the 1-nitro derivative was capable of forming covalent crosslinks with DNA in vivo. nih.gov This crosslinking activity, rather than its intercalative ability, was determined to be the primary driver of its biological effect. nih.gov This demonstrates that a relatively small modification to the acridine core, in conjunction with the existing side chain, can introduce an entirely new mode of target interaction.
| Acridine Analogue | Key Ring Substituent | Side Chain | Primary Interaction Mechanism |
|---|---|---|---|
| 1-Nitro-aminoacridine | 1-Nitro | dimethylaminopropyl | Covalent DNA crosslinking and intercalation. nih.gov |
| 2-Nitro-aminoacridine | 2-Nitro | dimethylaminopropyl | Intercalation only. nih.gov |
Computational Chemistry and Molecular Modeling Approaches in Acridine Research
Quantitative Structure-Activity Relationship (QSAR) Development for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For acridine (B1665455) derivatives, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new analogues with enhanced efficacy.
The development of a QSAR model involves calculating various molecular descriptors that characterize the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like Multiple Linear Regression (MLR). chemrevlett.com For instance, a QSAR study on 1,1-dioxo-1,4,2-benzodithiazine derivatives, which share structural similarities with parts of the acridine scaffold, revealed that the cytotoxic activity against cancer cell lines is dependent on parameters like the natural charge on specific atoms and the energy of the highest occupied molecular orbital (HOMO). nih.gov
Studies on various heterocyclic compounds, including those with structures related to acridines, have demonstrated that even simple topological and physicochemical parameters can yield significant correlations for modeling properties like DNA binding affinity. researchgate.net The predictive power of these models is rigorously tested through internal and external validation techniques to ensure their robustness and reliability for screening new, untested compounds. chemrevlett.comnih.gov
Table 1: Examples of Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Specific Descriptor Example | Relevance to Activity | Reference |
|---|---|---|---|
| Electronic | Energy of Highest Occupied Molecular Orbital (HOMO) | Influences the molecule's ability to donate electrons in reactions. | nih.gov |
| Electronic | Natural Atomic Charge | Determines electrostatic interactions with biological targets. | nih.gov |
| Topological | Second Order Valence Connectivity Index | Relates to the branching and complexity of the molecular structure. | nih.gov |
| Physicochemical | LogP (Partition Coefficient) | Indicates the hydrophobicity and membrane permeability of the compound. | researchgate.net |
Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Target Identification
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as an acridine derivative) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This technique is crucial for understanding the molecular basis of a drug's action and for identifying potential biological targets. nih.gov
For acridine derivatives, which are known to interact with DNA and various enzymes, docking simulations provide invaluable insights into their binding modes. nih.govnih.gov For example, docking studies have been used to investigate how acridine analogues bind to enzymes like topoisomerase I and II, which are critical targets in cancer therapy. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and pi-stacking, between the acridine molecule and the amino acid residues in the protein's active site. nih.gov
In a study on novel acridine and quinoline (B57606) derivatives, docking simulations showed that a particularly active compound fits well into the colchicine (B1669291) binding site of tubulin, explaining its mechanism of action as a tubulin polymerization inhibitor. nih.gov The accuracy of these predictions can be enhanced by combining them with other computational methods, thereby guiding the rational design of more potent and selective inhibitors. arxiv.orgnih.gov
Table 2: Molecular Docking Studies of Acridine Derivatives
| Acridine Analogue Type | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Acridine–sulfonamide hybrids | Topoisomerase I and II | Identified key interactions in the enzyme's active site, correlating with inhibitory activity. | nih.gov |
| Acridine-thiosemicarbazides | Dihydrofolate reductase (DHFR) | Predicted binding modes and interactions responsible for antimicrobial activity. | researchgate.netnih.gov |
| Acridine and quinoline derivatives | Tubulin (Colchicine binding site) | Showed that the compound fits well within the binding pocket, disrupting microtubule dynamics. | nih.gov |
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. diva-portal.org These methods can be used to predict reaction pathways, transition state energies, and various electronic properties, providing a level of detail that is often inaccessible through experimental means alone. rsc.org
For acridine derivatives, quantum chemical calculations have been employed to understand how factors like protonation affect their electronic characteristics and, consequently, their biological activity. nih.govosti.gov A study on 9-aminoacridine (B1665356) showed that protonation significantly alters the electron density distribution around the amine group, which can influence its solubility and interactions with biological targets. nih.govosti.gov These calculations can also elucidate the nature of non-covalent interactions, such as hydrogen and halogen bonds, which are crucial for the stability of crystal structures and ligand-receptor complexes. nih.gov By providing a detailed picture of the electronic landscape of a molecule like 6-chloro-2-methoxy-N-methylacridin-9-amine, quantum chemistry helps to explain its reactivity and guide the design of new compounds with tailored electronic properties.
Table 3: Applications of Quantum Chemical Calculations in Acridine Research
| Calculation Type | Property Investigated | Key Insight | Reference |
|---|---|---|---|
| Periodic DFT | Cohesive energies of crystal lattice | Revealed that protonation stabilizes the crystal structure through strong hydrogen and halogen bonds. | nih.gov |
| Topological Analysis (QTAIM) | Electron density distribution | Described how protonation changes electron density around the amine group and interacting water molecules. | nih.govosti.gov |
| Reaction Pathway Calculation | Transition state energies | Allows for the prediction of the most likely mechanisms for chemical reactions involving acridines. | rsc.org |
Molecular Dynamics (MD) Simulations for Exploring Conformational Dynamics and Binding Energetics
While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to explore the conformational flexibility of acridines and their targets, assess the stability of the resulting complexes, and calculate binding free energies. dovepress.comresearchgate.net
MD simulations have been applied to study the interaction of acridine derivatives with DNA, showing how these planar molecules intercalate between base pairs. nih.gov For example, simulations of diacridines (two acridine units linked together) have been used to determine the optimal linker length for stable bis-intercalation, where both acridine rings insert into the DNA helix. nih.gov In studies of acridines targeting proteins, MD simulations can track the stability of the ligand in the binding pocket over time, often measured by the root-mean-square deviation (RMSD). researchgate.netnih.gov These simulations provide crucial information on the thermodynamics and kinetics of binding, helping to differentiate between compounds with similar binding poses but different biological effects. researchgate.net
Table 4: Molecular Dynamics (MD) Simulation Studies of Acridine Complexes
| System Studied | Simulation Focus | Key Parameters Analyzed | Findings | Reference |
|---|---|---|---|---|
| Diacridine-DNA Complex | Binding mode and stability | Conformation of linker chain, interaction with DNA grooves | Determined that linkers with 6 or more carbons can span two base pairs for bis-intercalation. | nih.gov |
| Acridine-Peptide Conjugate-RNA Complex | Binding affinity and specificity | Root Mean Square Deviation (RMSD), binding free energy | Showed that the conjugate ligand has a significantly higher affinity for the RNA target than the peptide alone. | nih.gov |
| Acridine Derivatives-DHFR/HER2 Complex | Stability of ligand-protein binding | RMSD, Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG) | Confirmed the stability of the compounds within the receptor's binding site over the simulation period. | researchgate.net |
In Silico Screening and Drug Design Strategies for Novel Acridine Analogues
The insights gained from QSAR, docking, and MD simulations are integrated into in silico screening and drug design strategies to identify and develop novel acridine analogues with improved properties. These computational approaches allow researchers to screen vast virtual libraries of compounds, prioritizing a smaller, more manageable number for chemical synthesis and experimental testing. nih.gov
A common strategy in acridine drug design is the creation of hybrid molecules, where the acridine scaffold is combined with other bioactive chemical groups to enhance activity or confer new properties. nih.govnih.gov For instance, conjugating acridines with sulfonamides or thioureas has been explored to develop new anticancer agents. nih.gov Computational methods are essential in designing the appropriate linkers and predicting the properties of these hybrid compounds.
Table 5: In Silico Drug Design Strategies for Acridine Analogues
| Design Strategy | Rationale | Example Application | Reference |
|---|---|---|---|
| Molecular Hybridization | Combine the acridine scaffold with another pharmacophore to create synergistic effects or target multiple pathways. | Synthesis of acridine-sulfonamide hybrids to enhance anticancer activity. | nih.gov |
| Structure-Based Design | Use the 3D structure of a target protein (from docking/MD) to design ligands that fit perfectly into the binding site. | Designing novel tubulin inhibitors based on the colchicine binding pocket. | nih.gov |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity and use it as a template to search for new molecules. | Development of new anticancer agents by identifying key features for DNA intercalation and topoisomerase inhibition. | nih.gov |
| Side Chain Modification | Systematically alter substituents on the acridine ring to optimize potency, selectivity, and pharmacokinetic properties. | Incorporating basic side chains at the C-9 position to increase anticancer activity. | nih.gov |
Advanced Research Applications of 6 Chloro 2 Methoxy N Methylacridin 9 Amine and Its Derivatives
Fluorescent Probes for Biological Imaging and Sensing
The planar structure and extensive π-conjugated system of the acridine (B1665455) ring confer inherent fluorescent properties, which can be finely tuned by the introduction of various substituents. The chloro and methoxy (B1213986) groups on the acridine core, along with N-methylation at the 9-amino position, play a crucial role in modulating the photophysical characteristics of these molecules, making them highly suitable for the development of sophisticated fluorescent probes.
Development of pH-Sensitive Fluorescent Probes for Cellular Compartments
The fluorescence of many acridine derivatives is sensitive to the local pH environment. This property has been extensively utilized to develop probes for monitoring pH changes within cellular compartments. The parent compound, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), is a well-established pH-sensitive fluorescent probe. wikipedia.orgmedchemexpress.com Its fluorescence is quenched in acidic environments, a characteristic that has been widely used to measure pH gradients across membranes, such as in vacuoles. wikipedia.orgmedchemexpress.com
While direct studies on the N-methylated derivative are less common, the principle of pH sensitivity is expected to be retained. The protonation state of the acridine ring nitrogen and the exocyclic amino group influences the electronic distribution and, consequently, the fluorescence emission. This pH-dependent fluorescence allows for the real-time monitoring of dynamic processes involving pH changes within live cells. Acridine orange, another well-known acridine derivative, demonstrates this metachromatic shift in fluorescence, emitting green light when bound to DNA in the nucleus and red light in acidic organelles like lysosomes. wikipedia.orgmolbiolcell.org This principle underscores the potential of 6-chloro-2-methoxy-N-methylacridin-9-amine derivatives as ratiometric pH probes.
Table 1: Properties of Acridine-Based Fluorescent Probes
| Compound | Excitation Max (nm) | Emission Max (nm) | Application | Reference |
| 9-Amino-6-chloro-2-methoxyacridine (ACMA) | 411 | 475 | pH-sensitive probe, DNA intercalator | caymanchem.com |
| Acridine Orange (bound to DNA) | ~500 | ~525 (green) | Nucleic acid staining, pH sensing | wikipedia.orglogosbio.com |
| Acridine Orange (in acidic vesicles) | ~460 | ~650 (red) | Lysosomal staining | wikipedia.org |
Applications in Real-Time Visualization of Cellular Processes
Studies on methylated acridine derivatives, such as 1-(acridin-9-yl)-3-alkyl-S-methylisothiuronium iodides, have shown that methylation can lead to a significant increase in fluorescence intensity compared to their non-methylated counterparts. chempap.orgresearchgate.netresearchgate.net This enhancement in brightness is a desirable feature for fluorescent probes, as it can improve the signal-to-noise ratio in imaging experiments, enabling the detection of low-abundance targets and the visualization of finer cellular details. The embedding of N-methyl-9-acridone into layered materials has also been shown to produce interesting dual-band emission fluorescence properties. rsc.org
Radiolabeled Acridines for Molecular Imaging of Disease Biomarkers
Beyond fluorescence imaging, acridine derivatives can be radiolabeled for use in molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques provide three-dimensional images of biological processes in vivo. The ability of acridines to intercalate into DNA makes them attractive for targeting rapidly proliferating cancer cells. rsc.org
While specific studies on the radiolabeling of this compound are not widely reported, research on other acridine derivatives demonstrates the feasibility of this approach. For example, [¹²⁵I]-labeled acridine derivatives have been developed for the targeted radionuclide therapy of melanoma. rsc.org The design of such probes often involves conjugating the acridine core to a chelating agent that can stably incorporate a radionuclide. The development of such agents holds promise for the non-invasive imaging and characterization of tumors and other disease states.
Chemical Biology Tools and Investigative Probes
The unique chemical properties of this compound and its derivatives extend their utility beyond imaging to serving as powerful tools in chemical biology for investigating fundamental biological processes.
Utilization in DNA Amplification and Nucleic Acid Sequencing Methodologies
Acridine derivatives are well-known DNA intercalators, a property that has been harnessed in various molecular biology techniques. nih.gov Their ability to insert between the base pairs of DNA can stabilize the DNA duplex and influence its interaction with enzymes. This has led to their use in methodologies for DNA analysis and manipulation.
Acridinium-ester-labeled DNA probes have been developed for use in hybridization assays to detect specific DNA or RNA sequences. nih.gov These assays can be performed in a homogeneous format, simplifying the detection process and enabling rapid analysis. nih.gov The high sensitivity of these probes allows for the detection of very low amounts of target nucleic acids. nih.gov Furthermore, acridine-modified oligonucleotides have been shown to facilitate the site-selective cleavage of RNA, acting as artificial ribonucleases. acs.org This property is valuable for studying RNA structure and function. The interaction of acridine derivatives with DNA has been extensively studied, with research showing that compounds like ACMA can form multiple distinct complexes with DNA. nih.govrsc.org
Development of Inhibitors for Specific Regulatory Elements in Pathogens (e.g., HIV-1)
The ability of acridine derivatives to bind to nucleic acids and proteins has made them attractive scaffolds for the development of therapeutic agents, including inhibitors of viral replication. Research has shown that certain acridone (B373769) derivatives can act as selective inhibitors of HIV-1 replication. nih.gov One study identified an acridone derivative, RD6-5071, that suppressed HIV-1 expression in chronically infected cell lines. nih.gov The mechanism of action was suggested to be at the transcriptional level, potentially through the inhibition of protein kinase C (PKC). nih.gov
Table 2: Inhibitory Activity of an Acridone Derivative against HIV-1
| Compound | Target Cell Line | 50% Effective Concentration (EC₅₀) | 50% Cytotoxic Concentration (CC₅₀) | Reference |
| RD6-5071 | OM-10.1 | 2.0 µg/mL | 18 µg/mL | nih.gov |
While this study did not specifically investigate this compound, it highlights the potential of the acridine/acridone core in developing anti-HIV agents. The development of novel cancer chemotherapeutic agents with higher potency and specificity is an ongoing area of research, and acridine derivatives continue to be explored for this purpose. rsc.org Other research has focused on the development of antiretroviral drugs that target different stages of the HIV life cycle, including integrase inhibitors. youtube.com
Materials Science and Other Scientific Research Domains
The unique photophysical and electrochemical properties of acridine-based compounds have prompted their investigation in various materials science applications. The planar, electron-rich acridine scaffold serves as a foundational structure for designing novel organic materials with tailored functionalities. Research in this area is increasingly focused on harnessing these properties for advanced technological applications, including organic electronics and corrosion prevention.
Exploration as Organic Semiconductor Materials
The field of organic electronics is actively seeking new molecular structures that can function as efficient and stable organic semiconductors. Acridine derivatives have emerged as a promising class of compounds in this regard. Their inherent characteristics, such as a planar aromatic system, multiple π-bonds, and intriguing optical properties, make them suitable candidates for these applications. mdpi.comresearchgate.net The potential for charge transport and light emission in acridine-based molecules is a key area of investigation.
While direct research on this compound as an organic semiconductor is not extensively documented, the broader family of acridine derivatives has shown potential. The electronic properties of acridine derivatives can be tuned by introducing various functional groups to the core structure. These modifications can influence the frontier molecular orbital (HOMO-LUMO) energy levels, which are critical for charge injection and transport in semiconductor devices. The presence of an aromatic ring system and a nitrogen atom with an available electron pair in the acridine structure are key features that render them suitable for such applications. researchgate.net
Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to predict the electronic and photophysical properties of new organic molecules. These computational methods help in understanding the potential of a compound as a semiconductor material before undertaking complex synthesis and device fabrication.
Table 1: Potential Properties of Acridine Derivatives for Organic Semiconductor Applications
| Property | Relevance to Organic Semiconductors | Influence of Acridine Structure |
| Planarity | Facilitates π-π stacking, which is crucial for efficient charge transport between molecules in the solid state. | The tricyclic acridine core is inherently planar. |
| π-Conjugation | A large conjugated system lowers the HOMO-LUMO gap, often leading to desirable optical and electronic properties. | The extended aromatic system of acridine provides a good foundation for conjugation. |
| Luminescence | The ability to emit light upon excitation is the basis for Organic Light-Emitting Diodes (OLEDs). | Many acridine derivatives are known to be fluorescent. researchgate.net |
| Charge Carrier Mobility | Determines how efficiently charges move through the material, impacting device performance. | Can be tuned by modifying the molecular structure and solid-state packing. |
Mechanistic Studies of Corrosion Inhibition Properties
The prevention of metallic corrosion is a critical industrial and economic concern. kfupm.edu.sa Organic molecules, particularly those containing heteroatoms and π-electrons, have been extensively studied as corrosion inhibitors. Acridine and its derivatives have a long history of being recognized as effective corrosion inhibitors for various metals and alloys in different corrosive environments. bohrium.com Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.
The mechanism of corrosion inhibition by acridine derivatives is primarily attributed to their molecular structure. mdpi.com The planar acridine ring can adsorb onto the metal surface through its extensive π-system. Furthermore, the nitrogen atom in the acridine ring possesses a lone pair of electrons that can coordinate with the vacant d-orbitals of the metal atoms, leading to strong adsorption. This process can be classified as either physisorption (electrostatic interaction) or chemisorption (covalent bond formation), or a combination of both. mdpi.com
The adsorption of these inhibitor molecules on the metal surface blocks the active sites for corrosion, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. Studies on various acridine derivatives have shown that they can act as mixed-type inhibitors, meaning they influence both electrochemical reactions. acs.org The effectiveness of the inhibition is often dependent on the concentration of the inhibitor, with higher concentrations generally leading to better protection.
The adsorption of acridine derivatives on a metal surface typically follows an adsorption isotherm model, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. acs.org The introduction of substituent groups onto the acridine skeleton can further enhance its corrosion inhibition properties by increasing the electron density on the molecule and facilitating stronger adsorption.
Table 2: Mechanistic Aspects of Corrosion Inhibition by Acridine Derivatives
| Mechanistic Feature | Description | Role of the Acridine Structure |
| Adsorption | The accumulation of inhibitor molecules at the metal/solution interface. | The planar structure and π-electrons facilitate strong adsorption on the metal surface. mdpi.com |
| Protective Film Formation | The adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium. | Hydrophobic parts of the molecule can help repel water from the surface. bohrium.com |
| Active Site Blocking | The inhibitor molecules occupy the sites on the metal surface where corrosion reactions would normally occur. | The nitrogen heteroatom and π-system interact with the metal surface. mdpi.com |
| Electrochemical Effect | The inhibitor can alter the kinetics of the anodic and cathodic corrosion reactions. | Can function as mixed-type inhibitors, affecting both reactions. acs.org |
Future Directions and Emerging Research Avenues for 6 Chloro 2 Methoxy N Methylacridin 9 Amine Chemistry and Biology
Development of Next-Generation Acridine-Based Research Tools
The historical utility of acridine (B1665455) derivatives like Acridine Orange as fluorescent probes for staining acidic organelles and nucleic acids has paved the way for more sophisticated applications. nih.govnih.gov The future in this domain lies in creating highly specific, multi-functional tools for diagnostics and cellular biology, an area where 6-chloro-2-methoxy-N-methylacridin-9-amine could be a valuable building block.
Future research is moving beyond simple staining to the development of dynamic probes. Scientists are designing acridine-based molecules that can monitor real-time changes in the cellular microenvironment, such as variations in viscosity and polarity, which are critical to metabolic processes. rsc.org For instance, novel probes have been synthesized that exhibit significant changes in their fluorescence spectrum in response to these parameters, allowing for the dynamic imaging of lipid droplets and lysosomes. rsc.org The specific substitution pattern of this compound offers a unique starting point for designing such advanced probes.
Furthermore, the concept of "theranostics," which combines therapeutic action with diagnostic imaging, is a major emerging field for acridines. nih.gov The structural framework of this compound could be functionalized to create hybrid molecules. By attaching it to other bioactive moieties, such as peptides or other heterocyclic systems like triazoles and thiadiazoles, researchers can develop compounds with enhanced and targeted anticancer activity. mdpi.comnih.gov This strategy aims to create agents that not only visualize diseased cells but also deliver a therapeutic payload, potentially leading to more effective and personalized cancer treatments. eurekaselect.comresearchgate.net
Interactive Table: Research on Acridine-Based Probes
| Acridine Derivative Type | Research Focus | Application | Key Findings | Reference |
|---|---|---|---|---|
| Acridine-dicyanoisophorone | Polarity-sensitive probe | Cellular Imaging | Fluorescence intensity enhanced 38-fold with increasing solvent polarity; located lipid droplets. | rsc.org |
| Acridine-cyanofuranone | Polarity-sensitive probe | Cellular Imaging | Similar polarity response; stained lysosomes. | rsc.org |
| N-((N-(2-dimethylamino)ethyl)acridine-4-carboxamide)-alpha-alanine | DNA-quenching probe | DNA Quantification | Fluorescence was quenched by DNA, proportional to DNA concentration. | researchgate.net |
| Acridine Orange | pH-sensitive dye | Cancer Imaging / Therapy | Preferential accumulation in acidic tumor environments for fluorescence-guided surgery. | nih.gov |
Leveraging Advanced Computational Methods for Predictive Design
The design and discovery of new bioactive molecules are being revolutionized by computational power. For a compound like this compound, these methods offer a path to rapidly explore its potential and rationally design superior derivatives, minimizing the time and expense of traditional synthetic chemistry. nih.gov
The integration of machine learning (ML) and artificial intelligence (AI) is a key future direction. nih.gov These technologies can analyze vast datasets to build predictive models for a molecule's biological activity, toxicity, and pharmacokinetic properties before it is ever synthesized. malvernpanalytical.comcas.org For acridine derivatives, ML algorithms can identify complex structure-activity relationships (SAR) that are not apparent to human researchers, guiding the modification of the chloro, methoxy (B1213986), and N-methyl groups to optimize for a specific target, such as a protein kinase or a specific DNA sequence. researchgate.netresearchgate.net
Beyond prediction, generative models are enabling de novo drug design—the creation of entirely new molecules from scratch. youtube.com Chemical language models (CLMs) and other deep learning techniques can learn the "rules" of chemistry and bioactivity to generate novel molecular structures with desired properties. youtube.comresearchgate.net Starting with the scaffold of this compound, a generative model could propose modifications to enhance its binding affinity to a cancer target or improve its selectivity, accelerating the discovery of new therapeutic candidates. numberanalytics.comjocpr.com These computational tools allow researchers to move from screening existing molecules to designing the ideal molecule for the task at hand.
Interactive Table: Computational Approaches in Drug Design
| Computational Method | Application in Drug Design | Relevance to Acridines | Reference |
|---|---|---|---|
| Machine Learning (ML) | Predict bioactivity, toxicity, and drug-drug interactions from large datasets. | Can predict the anticancer potential or probe characteristics of new acridine derivatives. | nih.govjocpr.com |
| Deep Learning (DL) | Identify complex patterns in experimental data for more accurate predictive models. | Can refine predictions for acridine binding affinity and cellular uptake. | nih.gov |
| Generative Models (e.g., CLMs) | Design novel molecules (de novo design) with specific desired properties. | Can generate new acridine structures optimized for a particular biological target. | youtube.comresearchgate.net |
| Predictive Models (e.g., QSAR) | Establish quantitative relationships between chemical structure and biological activity. | Helps medicinal chemists to rationally modify acridine scaffolds to improve efficacy. | malvernpanalytical.com |
Interdisciplinary Approaches in Acridine Research
Unlocking the full potential of this compound and its future derivatives will require breaking down traditional scientific silos. The convergence of chemistry, biology, computational science, and materials science is essential for driving innovation. researchgate.net
A powerful emerging paradigm is the tight integration of computational prediction and wet-lab experimentation. malvernpanalytical.com An interdisciplinary team could use machine learning to predict promising derivatives of this compound, which are then synthesized by chemists. cas.org Biologists would test these compounds in cellular and animal models (such as the zebrafish model, which is increasingly used to evaluate toxicity and anti-angiogenesis effects), and the resulting data would be fed back into the computational model to refine its predictions for the next cycle of design. nih.govnih.gov This iterative loop accelerates the optimization process significantly.
Collaborations are also expanding the scope of acridine applications. For example, insights from materials science, where acridines are studied as corrosion inhibitors due to their planar, electron-rich structure, could inform the design of more stable and durable biological probes. mdpi.comnih.gov Similarly, combining the expertise of medicinal chemists and genomic scientists allows for the design of acridine derivatives that target specific genetic markers of disease, leading to highly selective therapies. nih.gov The future development of acridine-based compounds will be driven by these synergistic, interdisciplinary efforts that connect molecular design to biological function and, ultimately, to clinical application. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-chloro-2-methoxy-N-methylacridin-9-amine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves substituting the acridin-9-amine core with chloro, methoxy, and methylamine groups via nucleophilic aromatic substitution. Key intermediates like 6-chloro-2-methoxyacridine can be functionalized using methylamine derivatives under controlled pH and temperature . Purification often employs column chromatography with silica gel, followed by HPLC to confirm purity (>98%) using a C18 reverse-phase column and UV detection at 254 nm . Structural validation requires H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s structural identity be confirmed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond lengths, angles, and torsional freedom of substituents, critical for confirming the planar acridine core and substituent orientations . Crystallization solvents like dichloromethane/hexane mixtures are recommended to avoid twinning .
Q. What are the primary biological targets or applications of this compound in preclinical research?
- Methodological Answer : Acridine derivatives are studied for interactions with nucleic acids and enzymes like cGAS (cyclic GMP-AMP synthase). For instance, substituents on the acridin-9-amine core (e.g., methoxy groups) influence DNA intercalation, while chloro groups enhance binding specificity. Assays such as fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinity to DNA or proteins .
Advanced Research Questions
Q. How do substituent modifications (e.g., chain length, bulky groups) impact the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituting the amine group with long alkyl chains (e.g., propylamino) improves potency by enhancing cellular uptake, while bulky groups reduce bioavailability. For example, replacing the methyl group with a diethylaminoethyl chain increases cGAS inhibition by ~30% in vitro . Computational docking (e.g., AutoDock Vina) can predict binding modes to guide rational design .
Q. How can researchers resolve contradictions in reported IC values for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum concentration). Standardize protocols by:
- Using identical cell lines (e.g., HEK293T for cGAS assays).
- Controlling intracellular drug concentration via LC-MS/MS to account for accumulation (e.g., 10–100× extracellular levels) .
- Validating with orthogonal assays (e.g., ELISA for IFN-β vs. luciferase reporter systems) .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetics in vivo?
- Methodological Answer :
- Dosing : Administer via intraperitoneal injection at 10 mg/kg in murine models.
- Sampling : Collect plasma/tissues at 0.5, 2, 6, and 24 hours post-dose.
- Analysis : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Monitor metabolites (e.g., demethylated or hydroxylated derivatives) using HRMS .
- Data Interpretation : Apply non-compartmental analysis (NCA) for AUC and half-life calculations.
Q. What strategies mitigate photodegradation of the acridine core during long-term stability studies?
- Methodological Answer :
- Storage : Use amber vials at -80°C under argon.
- Formulation : Add antioxidants like 0.1% ascorbic acid or light-blocking excipients (e.g., titanium dioxide).
- Stability Testing : Conduct forced degradation studies under UV light (ICH Q1B guidelines) and monitor degradation via UPLC-PDA at 280 nm .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting cytotoxicity data between 2D vs. 3D cell culture models?
- Methodological Answer :
- 3D Model Optimization : Use spheroids with Matrigel to mimic tumor microenvironments.
- Assay Normalization : Normalize IC values to cell viability assays (e.g., ATP-based CellTiter-Glo).
- Mechanistic Follow-Up : Perform RNA-seq to identify differential expression of drug efflux pumps (e.g., MDR1) in 3D models .
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
